molecular formula C8H7BrN2 B6306115 8-Bromo-7-methyl-imidazo[1,5-a]pyridine CAS No. 1427423-81-1

8-Bromo-7-methyl-imidazo[1,5-a]pyridine

Cat. No.: B6306115
CAS No.: 1427423-81-1
M. Wt: 211.06 g/mol
InChI Key: IXEFTDYWSCBUPP-UHFFFAOYSA-N
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Description

8-Bromo-7-methyl-imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The unique structure of this compound, characterized by a fused bicyclic system, makes it a valuable scaffold in various scientific research fields.

Preparation Methods

The synthesis of 8-Bromo-7-methyl-imidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common synthetic route includes the reaction of 2-aminopyridine with bromoacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. Industrial production methods often utilize similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

8-Bromo-7-methyl-imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

8-Bromo-7-methyl-imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

8-Bromo-7-methyl-imidazo[1,5-a]pyridine can be compared with other imidazo[1,5-a]pyridine derivatives and related heterocycles:

Properties

IUPAC Name

8-bromo-7-methylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-2-3-11-5-10-4-7(11)8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEFTDYWSCBUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CN=CN2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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